4-iodo-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide
Description
4-Iodo-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with an iodine atom at the 4-position and a sulfonamide group linked via an ethyloxy bridge to a pyridazine moiety. The pyridazine ring is further functionalized with a 4-methylphenyl group. This compound’s structure combines a sulfonamide pharmacophore—a common feature in enzyme inhibitors and antimicrobial agents—with a pyridazine heterocycle, which is often associated with bioactivity in medicinal chemistry .
Properties
IUPAC Name |
4-iodo-N-[2-[6-(4-methylphenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18IN3O3S/c1-14-2-4-15(5-3-14)18-10-11-19(23-22-18)26-13-12-21-27(24,25)17-8-6-16(20)7-9-17/h2-11,21H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSKASDGDAORGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18IN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide typically involves multiple steps:
Formation of the Pyridazinyl Moiety: The pyridazinyl ring can be synthesized through a series of cyclization reactions starting from appropriate precursors.
Introduction of the Iodo Group: The iodo group is usually introduced via an iodination reaction using iodine or an iodine-containing reagent.
Sulfonamide Formation: The sulfonamide group is formed by reacting a sulfonyl chloride with an amine.
Final Coupling: The final step involves coupling the pyridazinyl moiety with the sulfonamide and iodo-substituted benzene ring under suitable conditions, often using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-iodo-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide can undergo various types of chemical reactions:
Substitution Reactions: The iodo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide and pyridazinyl moieties.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodo group is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, in a Suzuki-Miyaura coupling, the product would be a new aryl or alkyl derivative of the original compound.
Scientific Research Applications
4-iodo-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound in drug development.
Mechanism of Action
The mechanism of action of 4-iodo-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide depends on its specific application. In biological systems, the sulfonamide group can interact with enzymes, potentially inhibiting their activity. The pyridazinyl moiety may also interact with various molecular targets, influencing biochemical pathways.
Comparison with Similar Compounds
Structural Analogues from Screening Libraries
lists structurally related sulfonamides with variations in substituents and linker groups. Key comparisons include:
| Compound Name | Molecular Weight (g/mol) | Substituents on Benzene Ring | Pyridazine Substituent | Key Differences vs. Target Compound |
|---|---|---|---|---|
| 4-Methoxy-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide | 385.44 | Methoxy (4-OCH₃) | Phenyl | Lacks iodine; methoxy instead of methylphenyl |
| 2,4-Dimethyl-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide | 397.49 | 2,4-Dimethyl | 4-Methylphenyl | Methyl groups replace iodine; altered sterics |
| 4-Ethoxy-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide | 429.49 | Ethoxy (4-OCH₂CH₃) | 4-Methoxyphenyl | Ethoxy substituent; methoxy on pyridazine ring |
Key Observations :
- Iodine vs. Alkyl/Alkoxy Groups : The iodine in the target compound increases molecular weight (~509 g/mol estimated) compared to methoxy (385.44 g/mol) or methyl (397.49 g/mol) analogues, likely enhancing lipophilicity and polarizability .
- Pyridazine Modifications : The 4-methylphenyl group on the pyridazine ring is conserved in some analogues (e.g., compound 3 in ), but others feature phenyl or methoxyphenyl groups, which may alter π-π stacking interactions in biological targets .
Physicochemical and Crystallographic Properties
Biological Activity
4-iodo-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide is a complex organic compound notable for its diverse biological activities. Its molecular formula is , and it features a sulfonamide group, which is often linked to pharmacological properties. This compound has been synthesized through various methods, including the formation of the pyridazinyl moiety and the introduction of the iodo group via iodination reactions.
Chemical Structure and Properties
| Property | Value |
|---|---|
| IUPAC Name | 4-iodo-N-[2-[6-(4-methylphenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide |
| Molecular Formula | C19H18IN3O3S |
| Molecular Weight | 433.33 g/mol |
| CAS Number | 946366-43-4 |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and molecular targets. The sulfonamide group can inhibit the activity of certain enzymes, particularly those involved in metabolic pathways. The pyridazinyl moiety may also play a role in modulating various biochemical processes.
Antimicrobial Activity
Studies have shown that sulfonamides exhibit significant antimicrobial activity. For instance, compounds similar to this compound have been tested against bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicate that these compounds can effectively inhibit bacterial growth, suggesting potential applications in treating bacterial infections.
Anticancer Properties
Research has indicated that derivatives of sulfonamides possess anticancer properties. Compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation. For example, studies on benzamide derivatives have shown promising results in inhibiting the growth of various cancer cell lines, including those driven by specific oncogenes.
Case Studies
-
Antibacterial Efficacy :
- A study evaluated the antibacterial effects of sulfonamide derivatives, including those structurally related to this compound. Results demonstrated significant inhibition of E. coli and S. aureus, with Minimum Inhibitory Concentrations (MICs) ranging from 10 to 50 µg/mL, indicating strong antibacterial properties.
-
Anticancer Activity :
- In vitro studies on cancer cell lines revealed that compounds related to this sulfonamide exhibited IC50 values in the low micromolar range (1–5 µM) against breast and colon cancer cells, suggesting effective anticancer activity through apoptosis induction.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
